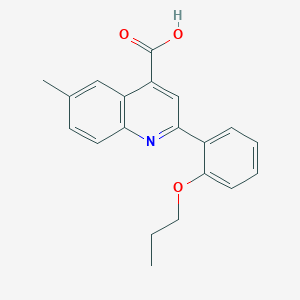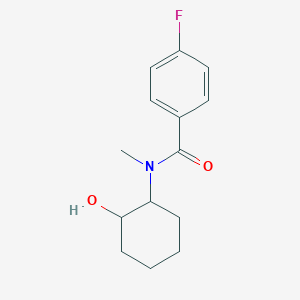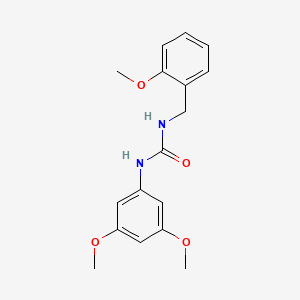
6-甲基-2-(2-丙氧苯基)-4-喹啉羧酸
描述
Synthesis Analysis
The synthesis of quinoline derivatives involves various strategies aimed at introducing functional groups that modify the core structure to achieve desired properties. A practical example is the large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, where the synthesis process involves starting from readily available materials like 1,6-dimethoxynaphthalene and progressing through steps such as hydrogenation and Birch reduction (Bänziger et al., 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is critical for their biological activity and chemical reactivity. For instance, oxorhenium(V) complexes of quinoline and isoquinoline carboxylic acids have been synthesized and characterized, demonstrating the versatility of quinoline derivatives to form complexes with metals, which could be useful in catalysis and other applications (Machura et al., 2013).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, reflecting their rich chemistry. For example, the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with specific reagents leads to the formation of pyrano[3,2-c]quinoline diones and their derivatives, showcasing the chemical reactivity of the quinoline nucleus and its potential for generating diverse chemical entities (Klásek et al., 2003).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and stability, are essential for their practical applications. These properties are influenced by the molecular structure and substituents on the quinoline ring. For instance, novel fluorophores derived from quinoline compounds exhibit strong fluorescence in a wide pH range, indicating their potential for use in biomedical analysis due to their stability and photophysical properties (Hirano et al., 2004).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as reactivity towards nucleophiles and electrophiles, acid-base behavior, and their ability to form complexes with metals, underpin their utility in various chemical and pharmaceutical applications. The synthesis and characterization of quinoline-2,4-dicarboxylic acids as inhibitors of the glutamate vesicular transport system exemplify the application-driven modification of quinoline derivatives to obtain compounds with specific chemical and biological activities (Carrigan et al., 1999).
科学研究应用
癌症研究中的细胞毒活性
喹啉衍生物的结构类似物因其对多种癌细胞系的细胞毒活性而被广泛研究。一项研究描述了苯并[b][1,6]萘啶类羧酰胺衍生物的合成,这些衍生物与所讨论的喹啉结构密切相关,并显示出对鼠白血病、肺癌和人类白血病细胞系的有效细胞毒性。一些衍生物表现出的IC(50)值小于10 nM,并被证明对小鼠结肠肿瘤具有体内治愈作用,突出了它们在癌症治疗中的潜力 (Deady 等人,2003).
聚合物科学的进展
喹啉衍生物已在聚合物科学中找到应用,特别是在超支化芳香族聚酰胺的合成中。这些化合物(包括与6-甲基-2-(2-丙氧苯基)-4-喹啉羧酸结构相似的化合物)由于其分子结构而表现出独特的物理和化学性质。它们作为开发低温、热固性热固性树脂体系用于高温应用的原型,展示了它们在材料科学中的重要性 (Baek 等人,2003).
荧光标记和分析化学
喹啉衍生物的荧光团特性被用于生物医学分析中。例如,6-甲氧基-4-喹啉酮(相关结构的氧化产物)在水性介质中表现出强荧光和大的斯托克斯位移,使其成为有价值的荧光标记试剂。它在宽pH范围内的稳定性和强荧光对于各种分析应用非常有利,突出了其在开发灵敏检测方法中的重要性 (平野等人,2004).
非线性光学性质和电子材料
喹啉及其衍生物也因其令人兴奋的电子特性而被认为在非线性光学(NLO)研究中具有潜力。对新型芳基化喹啉的研究揭示了重要的NLO特性,表明在光开关、光子器件等技术相关领域有应用。这些发现强调了喹啉衍生物在推进电子材料科学方面的多功能性 (Khalid 等人,2019).
抗菌剂
对喹啉衍生物的研究发现了它们有效的抗菌特性。合成了新型1-烷氧基-1,4-二氢-4-氧代-3-喹啉羧酸,并证明了其对革兰氏阴性微生物和金黄色葡萄球菌的显着活性。这些化合物为开发新的抗菌剂提供了一个有希望的途径,反映了喹啉衍生物的广泛治疗潜力 (Agui 等人,1977).
属性
IUPAC Name |
6-methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-10-24-19-7-5-4-6-14(19)18-12-16(20(22)23)15-11-13(2)8-9-17(15)21-18/h4-9,11-12H,3,10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACNCDZGMWUJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4624831.png)
![{2-[(6-ethyl-3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4624832.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4624839.png)
![2-methylpyrido[3'',2'':4',5']thieno[3',2':4,5][1,2,3]triazino[1,6-a]benzimidazole](/img/structure/B4624842.png)

![5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4624853.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4624885.png)
![N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4624889.png)
![isopropyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4624901.png)
![1-benzyl-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624906.png)
![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4624918.png)
![ethyl 1-{2-[2-(2-anilino-2-oxoethyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4624924.png)

